molecular formula C27H23F6N3O3 B2771672 3-[3,5-bis(trifluoromethyl)phenyl]-1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}urea CAS No. 1024082-65-2

3-[3,5-bis(trifluoromethyl)phenyl]-1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}urea

Cat. No.: B2771672
CAS No.: 1024082-65-2
M. Wt: 551.489
InChI Key: SAFNCJSSGFCZFT-UHFFFAOYSA-N
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Description

3-[3,5-bis(trifluoromethyl)phenyl]-1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}urea is a complex organic compound known for its unique chemical structure and properties. This compound features a urea core substituted with two distinct aromatic groups, one of which contains trifluoromethyl groups, and the other is linked to a dimethoxyisoquinoline moiety. Such structural features make it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3,5-bis(trifluoromethyl)phenyl]-1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}urea typically involves multi-step organic reactions. One common approach is to start with the preparation of the two aromatic precursors:

    3,5-Bis(trifluoromethyl)aniline: This can be synthesized through the nitration of 3,5-bis(trifluoromethyl)benzene followed by reduction.

    6,7-Dimethoxy-3,4-dihydroisoquinoline: This can be prepared via the Pictet-Spengler reaction involving 3,4-dimethoxyphenethylamine and formaldehyde.

These precursors are then reacted with phosgene or a similar carbonylating agent to form the corresponding isocyanates, which are subsequently coupled to yield the final urea derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[3,5-bis(trifluoromethyl)phenyl]-1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

    Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfur trioxide, and halogenation with halogens in the presence of a Lewis acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

3-[3,5-bis(trifluoromethyl)phenyl]-1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}urea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[3,5-bis(trifluoromethyl)phenyl]-1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}urea involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance its lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

    N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Similar in structure but contains a thiourea group instead of a urea group.

    3,5-Bis(trifluoromethyl)phenyl isocyanate: Contains the same aromatic group but is an isocyanate rather than a urea derivative.

Uniqueness

3-[3,5-bis(trifluoromethyl)phenyl]-1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}urea is unique due to its combination of trifluoromethyl and dimethoxyisoquinoline groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Biological Activity

The compound 3-[3,5-bis(trifluoromethyl)phenyl]-1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}urea is a structurally complex molecule that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound based on recent studies, including its antimicrobial, anticancer, and enzyme inhibitory activities.

Chemical Structure

The molecular formula of the compound is C21H20F6N2O3C_{21}H_{20}F_6N_2O_3. The presence of the trifluoromethyl groups enhances lipophilicity and biological activity, making it a subject of interest in medicinal chemistry.

Antimicrobial Activity

Recent studies indicate that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing the trifluoromethyl group have shown potent activity against various bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus) with minimum inhibitory concentration (MIC) values as low as 1 µg/mL . The incorporation of hydrophobic substituents on the phenyl ring enhances the antimicrobial efficacy of these compounds .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary investigations suggest that it may inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For example, related compounds have demonstrated the ability to inhibit dihydrotestosterone (DHT) production significantly, which is crucial in androgen-dependent cancers . In a HaCaT cell-based assay, a derivative of this compound showed an IC50 value of 1.44 ± 0.13 µM for DHT inhibition, indicating strong potential for further development in cancer therapies .

Enzyme Inhibition

The biological activity profile includes enzyme inhibition capabilities. The urea moiety in the structure is known to interact with various enzymes. For example, compounds similar to this one have been reported to inhibit urease activity significantly, which is relevant in treating conditions like kidney stones and certain infections .

Case Study 1: Antimicrobial Efficacy

In a study focusing on novel pyrazole derivatives with trifluoromethyl substitutions, compounds similar to our target exhibited MIC values ranging from 0.5 to 2 µg/mL against various bacterial strains. The study highlighted that structural modifications significantly impacted the antimicrobial potency, with specific substitutions leading to enhanced activity against resistant strains .

Case Study 2: DHT Inhibition

A detailed investigation into DHT production inhibition revealed that the compound's structural features contributed to its effectiveness as an SRD5A1 suppressor. The study demonstrated a concentration-dependent inhibition profile with minimal cytotoxicity at effective doses . This finding underscores the therapeutic potential of this compound in managing androgenic alopecia and possibly other androgen-related conditions.

Data Tables

Activity MIC/IC50 Values Target Organisms/Enzymes
Antimicrobial1–2 µg/mLMRSA, Staphylococcus epidermidis
DHT InhibitionIC50: 1.44 µMSRD5A1 (in HaCaT cells)
Urease InhibitionSignificantUrease from various sources

Properties

IUPAC Name

1-[3,5-bis(trifluoromethyl)phenyl]-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23F6N3O3/c1-38-23-10-16-7-8-34-22(21(16)14-24(23)39-2)9-15-3-5-19(6-4-15)35-25(37)36-20-12-17(26(28,29)30)11-18(13-20)27(31,32)33/h3-6,10-14H,7-9H2,1-2H3,(H2,35,36,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAFNCJSSGFCZFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CCN=C2CC3=CC=C(C=C3)NC(=O)NC4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23F6N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

551.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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